molecular formula C10H12N4O B1444066 4-(azidomethyl)-N,N-dimethylbenzamide CAS No. 1394306-57-0

4-(azidomethyl)-N,N-dimethylbenzamide

Cat. No. B1444066
CAS RN: 1394306-57-0
M. Wt: 204.23 g/mol
InChI Key: ONTYOXLGUBPRRB-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-N,N-dimethylbenzamide (4-AMDMBA) is a chemical compound that has been studied for its potential applications in a number of scientific research areas. It is a derivative of benzamide and is composed of an azido group, a methyl group, and an N,N-dimethyl group. 4-AMDMBA has been studied for its ability to be used as a building block for the synthesis of other compounds, as well as its potential applications in biochemical and physiological research.

Scientific Research Applications

Synthesis of Heterocycles

4-(Azidomethyl)-N,N-dimethylbenzamide: is a versatile building block in the synthesis of various heterocycles, which are crucial in drug development. It can be used to create 3,1,5-benzoxadiazepines with potential bioactivities, leading to potential new drug candidates .

Cross-Linking in Material Sciences

This compound plays a significant role as a cross-linker in material sciences due to its ability to release nitrogen upon thermal activation or photolysis. This property is particularly useful in altering the physical properties of polymers and enhancing the efficiency of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials

Organic azides, including 4-(azidomethyl)-N,N-dimethylbenzamide , are known for their high energy content. They are explored for use as energetic materials due to their positive heats of formation, high densities, and high burning rates, which are valuable in applications requiring rapid energy release .

‘Click’ Chemistry

The azide group in this compound is pivotal for ‘click’ chemistry applications, particularly in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction is renowned for its efficiency and selectivity, making it a staple in chemical synthesis .

Bioconjugation

4-(Azidomethyl)-N,N-dimethylbenzamide: can be used for bioconjugation via Staudinger ligation. This method is employed to attach various biomolecules to one another or to solid supports, which is essential in the development of diagnostic tools and targeted drug delivery systems .

Synthesis of Amines and Nitrenes

The azide group in this compound is a precursor for the synthesis of amines and nitrenes. Amines are fundamental in the production of pharmaceuticals, dyes, and agrochemicals. Nitrenes are highly reactive species used in various organic transformations, including insertions, additions, and rearrangements .

properties

IUPAC Name

4-(azidomethyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14(2)10(15)9-5-3-8(4-6-9)7-12-13-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYOXLGUBPRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azidomethyl)-N,N-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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